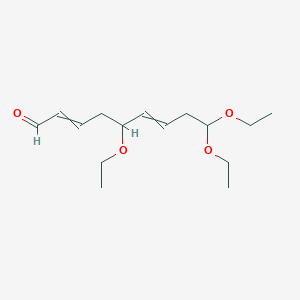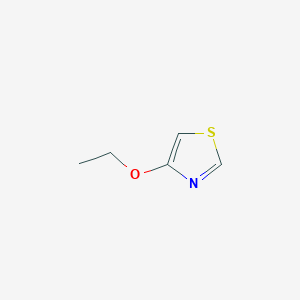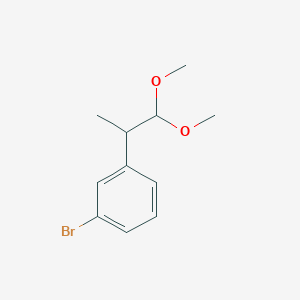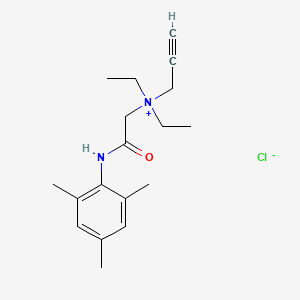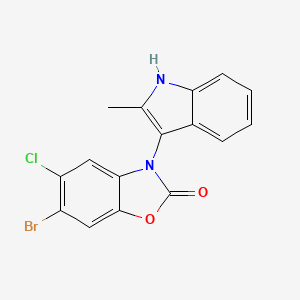
4-Methyl-5-(4-methylphenyl)furan-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-5-(4-methylphenyl)furan-2,3-dione is a heterocyclic compound that belongs to the class of furan-2,3-diones. These compounds are known for their versatile chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a furan ring substituted with a methyl group at the 4-position and a 4-methylphenyl group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(4-methylphenyl)furan-2,3-dione typically involves the reaction of p,p’-dimethyldibenzoylmethane with oxalyl chloride. This reaction yields the desired furan-2,3-dione compound through a series of steps that include the formation of an intermediate diacylketene, which subsequently undergoes cyclization to form the furan ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-5-(4-methylphenyl)furan-2,3-dione undergoes various types of chemical reactions, including:
Nucleophilic Addition Reactions: The compound reacts with nucleophiles such as amines to form α-N-acyl-oxo-amide derivatives.
Thermal Decomposition: The thermal decomposition of the compound leads to the formation of highly reactive α-oxoketene intermediates.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienophiles to form condensed heterocyclic systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include amines, oxalyl chloride, and various nucleophiles. Reaction conditions often involve refluxing in solvents such as toluene or benzene at elevated temperatures .
Major Products Formed
The major products formed from the reactions of this compound include α-N-acyl-oxo-amide derivatives, pyrrol-2,3-diones, pyrrole-2-ones, and quinoxaline-2-ones .
Applications De Recherche Scientifique
4-Methyl-5-(4-methylphenyl)furan-2,3-dione has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives exhibit potential biological activities, making them valuable in the development of new pharmaceuticals.
Materials Science: The compound’s reactivity and ability to form condensed heterocyclic systems make it useful in the synthesis of advanced materials.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 4-Methyl-5-(4-methylphenyl)furan-2,3-dione involves its reactivity as an electrophilic compound. The furan ring and the carbonyl groups provide multiple electrophilic sites that can undergo nucleophilic attack. The formation of α-oxoketene intermediates during thermal decomposition further enhances its reactivity and ability to participate in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Methyl-5-(4-methylphenyl)furan-2,3-dione include:
4-Methyl-5H-furan-2-one: A furan derivative with a similar structure but lacking the phenyl substitution.
2,3-Dihydro-5-methylfuran: Another furan derivative with a different substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications in various fields. The presence of both a methyl group and a 4-methylphenyl group on the furan ring enhances its chemical versatility and makes it a valuable compound for further research and development.
Propriétés
Numéro CAS |
77092-34-3 |
|---|---|
Formule moléculaire |
C12H10O3 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
4-methyl-5-(4-methylphenyl)furan-2,3-dione |
InChI |
InChI=1S/C12H10O3/c1-7-3-5-9(6-4-7)11-8(2)10(13)12(14)15-11/h3-6H,1-2H3 |
Clé InChI |
USMORPHEDYODDL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C(=O)C(=O)O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B14430101.png)
![8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline](/img/structure/B14430106.png)

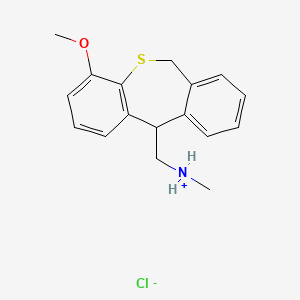
![2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene](/img/structure/B14430127.png)
![Pyrazino[2,3-f]quinoxaline-5,6-diamine](/img/structure/B14430129.png)
![2-Phenoxy-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14430137.png)
